Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a combination of fluorophenyl, pyrrolidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a fluorophenyl derivative, the pyrrolidine ring is synthesized through a series of cyclization reactions.
Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.
Amidation: The amide bond is formed by reacting the intermediate with an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific biological pathways is desired.
Industrial Applications: The compound’s unique properties make it useful in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazole and pyrrolidine rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE: Similar structure but with a chlorine atom instead of fluorine.
ETHYL 2-{2-[1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE: Contains a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H18FN3O4S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H18FN3O4S/c1-2-26-16(24)8-13-10-27-18(20-13)21-17(25)11-7-15(23)22(9-11)14-5-3-12(19)4-6-14/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,25) |
InChI Key |
HRZUWGOKTWNHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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